gp100 (87-95)
Description
Properties
sequence |
ALNFPGSQK |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanocyte protein PMEL (87-95); gp100 (87-95) |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
-
Peptide Vaccines :
- Mechanism : Peptide vaccines containing gp100 (87-95) stimulate the immune system to recognize and attack melanoma cells expressing this antigen.
- Clinical Trials : Studies have shown that vaccines targeting gp100 can induce specific T cell responses, although their efficacy as monotherapy has been limited compared to combination therapies .
-
Bispecific T Cell Engagers :
- Example : Tebentafusp (IMCgp100), a bispecific fusion protein targeting gp100 and CD3 on T cells, has demonstrated improved survival rates in patients with metastatic uveal melanoma. It redirects T cell activity towards tumor cells expressing gp100 .
- Current Studies : Ongoing trials are evaluating tebentafusp's effectiveness in cutaneous melanoma, particularly after progression on immune checkpoint inhibitors (ICIs) like pembrolizumab .
-
Combination Therapies :
- Liposomal Nanovaccines : Recent research indicates that combining liposomal formulations of the gp100 vaccine with anti-PD-1 antibodies enhances therapeutic efficacy by overcoming immunosuppression in the tumor microenvironment .
- Sequential Administration : Studies have suggested that sequential administration of immunotherapies can lead to better long-term disease control compared to monotherapy .
Expression Levels and Clinical Implications
Understanding the expression levels of gp100 in tumors is critical for patient stratification and treatment efficacy:
- Expression Variability : Research indicates significant variability in gp100 expression among melanoma patients, with higher expression levels correlating with better responses to therapies targeting this antigen. A study showed that moderate or strong gp100 expression was present in over 80% of cutaneous melanoma cases examined .
- Patient Stratification : The correlation between gp100 expression levels and treatment response suggests that assessing these levels could refine patient selection for targeted therapies like tebentafusp. Ongoing trials aim to establish thresholds for effective treatment responses based on gp100 expression .
Case Study 1: Tebentafusp Efficacy
- Patient Profile : A cohort of patients with metastatic uveal melanoma received tebentafusp after failing previous treatments.
- Outcome : Results indicated a significant improvement in overall survival rates compared to historical controls receiving standard therapies alone, highlighting the potential of targeting gp100 for enhanced therapeutic outcomes .
Case Study 2: Combination Therapy with Liposomal Vaccine
- Study Design : Mice bearing B16F10 melanoma tumors were treated with liposomal gp100 nanovaccine combined with anti-PD-1 mAb.
- Results : The combination therapy showed a marked increase in tumor regression compared to monotherapies, suggesting a synergistic effect that could be translated into human clinical trials .
Comparison with Similar Compounds
Table 1: Key gp100-Derived Peptides and Modifications
- Anchor Modifications: Substitutions at HLA-binding residues (e.g., position 2 or 9) significantly enhance immunogenicity. For example, gp100 (280-288) modified to YLEPGPVTV (9V) increased helper T-cell responses in 79% of patients . Similarly, G9-209/2M (IMDQVPFSY) generated CTLs capable of lysing gp100+ cell lines .
- Proteasomal Processing : The T210M mutation in gp100 (209-217) disrupts proteasomal cleavage, reducing epitope availability and necessitating alternative processing pathways .
Clinical Efficacy in Melanoma Therapy
Table 2: Clinical Outcomes of gp100-Based Therapies
*Objective response rate in patients receiving modified gp100 fowlpox vaccine + IL-2 .
- Resistance Mechanisms : Tumor cells forming cell-in-cell structures evade gp100-targeted CTLs despite maintaining MHC-I and gp100 expression .
Prognostic and Diagnostic Utility
Table 3: Prognostic Significance of gp100 and Related Biomarkers
- Serum Levels: Elevated gp100 and GPNMB correlate with advanced melanoma and poorer survival .
- Immunohistochemistry: gp100, HMB45, and MELAN-A show high specificity (>90%) in diagnosing melanoma .
Preparation Methods
Peptide Synthesis of gp100 (87-95)
The primary method for preparing the gp100 (87-95) peptide involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which is the standard and most reliable approach for synthetic peptides in biomedical research.
Fmoc-based Solid-Phase Peptide Synthesis (SPPS):
The gp100 (87-95) peptide is synthesized on a solid resin support by sequential addition of Fmoc-protected amino acids. The Fmoc group is removed under basic conditions after each coupling step, allowing the next amino acid to be added. This method ensures high purity (>95%) and precise sequence control.Purification and Quality Control:
After synthesis, peptides are purified by high-performance liquid chromatography (HPLC) and characterized by amino acid analysis and mass spectrometry to ensure purity and correct molecular weight. Purity levels typically exceed 95%, which is critical for immunological applications.Synthesis Scale and Equipment:
Peptides are commonly synthesized on a milligram scale using automated peptide synthesizers such as the SYRO II system. The use of computational tools like PepSySco can predict synthesis success based on peptide sequence properties, improving yield and quality.
Conjugation and Modification for Vaccine Formulation
To enhance immunogenicity and delivery, gp100 (87-95) peptides are often chemically modified or conjugated to carrier molecules or delivery systems.
Covalent Conjugation to Lipid Carriers:
The gp100 (87-95) peptide can be covalently linked to lipid molecules such as DSPE-PEG2000-Maleimide via thiol-maleimide chemistry. This involves incubating the peptide containing a cysteine residue with DSPE-PEG2000-Maleimide in a DMSO:chloroform solvent mixture at room temperature for 48 hours. The conjugation is confirmed by thin-layer chromatography (TLC) and quantified by HPLC.Purpose of Conjugation:
This conjugation facilitates the incorporation of the peptide into liposomal formulations, protecting the peptide from degradation and enhancing uptake by antigen-presenting cells (APCs), such as dendritic cells.
Liposomal Formulation Incorporating gp100 (87-95)
Liposomal delivery systems are widely used to improve the stability, delivery, and immunogenicity of peptide antigens like gp100 (87-95).
Lipid Film Hydration Method:
Liposomes are prepared by dissolving lipids such as DOTAP (a cationic lipid) and cholesterol in organic solvents, followed by evaporation to form a thin lipid film. The film is hydrated with an aqueous buffer (e.g., HEPES buffer with sucrose), sonicated, and extruded through polycarbonate membranes (100-200 nm pore size) to produce uniform vesicles approximately 100 nm in diameter.Post-insertion of Peptide-Lipid Conjugates:
The gp100-PEG-DSPE conjugates are incubated with pre-formed liposomes at 55°C for 2 hours to allow insertion of the peptide into the liposomal bilayer, forming a stable nanovaccine formulation.Physicochemical Characterization:
The final liposomal formulations are characterized by dynamic light scattering (DLS) for size, polydispersity index (PDI), and zeta potential. Typical liposomes have a size around 100 nm, low PDI (indicating uniform size distribution), and a positive zeta potential due to the cationic lipid DOTAP, which aids in cellular uptake.
| Parameter | Typical Values |
|---|---|
| Liposome Size | ~100 nm |
| Polydispersity Index | < 0.2 (indicating uniformity) |
| Zeta Potential | Positive (due to DOTAP) |
| Peptide Purity | >95% (by HPLC) |
Biological Evaluation of gp100 (87-95) Preparations
Induction of Dendritic Cell Maturation:
The gp100 peptide, especially when delivered in liposomal form, can induce maturation of bone marrow-derived dendritic cells (BMDCs). This is assessed by upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC class II expression, critical for effective antigen presentation and T cell activation.Immunogenicity Enhancement:
Liposomal gp100 combined with immunostimulatory adjuvants such as CpG oligodeoxynucleotides (TLR9 agonists) significantly enhances the immune response by promoting Th1-type cytokine production (e.g., IFN-γ) and cytotoxic T lymphocyte (CTL) activity, leading to improved anti-tumor efficacy in melanoma models.
Summary Table of Preparation Steps for gp100 (87-95)
Concluding Remarks
The preparation of the gp100 (87-95) peptide involves well-established solid-phase synthesis techniques followed by strategic conjugation to lipid carriers for enhanced delivery. Liposomal formulations incorporating gp100 (87-95) conjugates improve peptide stability, uptake by dendritic cells, and immunogenicity, especially when combined with immunostimulatory adjuvants such as CpG. These preparation methods underpin the development of effective melanoma vaccines and immunotherapies.
Q & A
Q. What is the structural and functional significance of gp100 (87-95) in melanoma immunotherapy?
The gp100 (87-95) peptide, derived from the glycoprotein 100 melanoma-associated antigen, binds to HLA-A2 molecules and activates cytotoxic T-cells targeting melanoma cells . Its 9-mer sequence (YLEPGPVTA) is critical for MHC-I presentation. Methodologically, its immunogenicity is validated through ELISPOT assays measuring interferon-γ secretion and tetramer staining to quantify antigen-specific T-cell populations . Structural studies often employ X-ray crystallography or NMR to analyze peptide-MHC binding dynamics.
Q. How is the gp100 (87-95) peptide synthesized and validated for experimental use?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is standard, followed by purification via reverse-phase HPLC (≥95% purity) and validation using mass spectrometry . For in vivo studies, endotoxin levels are quantified via Limulus amebocyte lysate assays, and sterility is confirmed through microbial culture. Peptide identity is further verified using T2 cell binding assays to confirm HLA-A2 affinity .
Q. What in vitro assays are used to evaluate T-cell responses to gp100 (87-95)?
Key assays include:
- ELISPOT : Quantifies IFN-γ-secreting T-cells post-stimulation.
- Tetramer staining : Flow cytometry with HLA-A2/gp100 tetramers identifies antigen-specific CD8+ T-cells.
- Cytokine release assays : Multiplex ELISA measures IL-2, TNF-α, and granzyme B levels .
- Cytotoxicity assays : Co-culture with 51Cr-labeled melanoma cells to measure target cell lysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy between gp100 (87-95) monotherapy and combination regimens?
In phase III trials, gp100 alone showed inferior survival (6.4 months median OS) compared to ipilimumab (10.1 months), with no additive effect when combined . To reconcile this, researchers must analyze trial design variables:
- Patient stratification : Prior treatments (e.g., chemotherapy-naïve vs. refractory patients).
- Endpoint selection : Overall survival (OS) vs. progression-free survival (PFS).
- Immune contexture : Tumor microenvironment profiling (e.g., PD-L1 status, T-cell infiltration) to identify responsive subgroups . Meta-analyses comparing gp100 (87-95) trials should adjust for heterogeneity using random-effects models .
Q. What statistical methods are essential for survival analysis in gp100 (87-95) clinical trials?
- Kaplan-Meier curves : Visualize survival probability, with log-rank tests comparing groups.
- Cox proportional hazards models : Calculate hazard ratios (HR) and adjust for covariates (e.g., age, tumor burden) .
- Landmark analysis : Address immortal time bias in combination therapy studies.
- Multiple testing corrections : Use Bonferroni or false discovery rate (FDR) adjustments to mitigate type I errors .
Q. How can researchers optimize gp100 (87-95) stability and delivery in vaccine formulations?
- Lyophilization : Stabilizes peptides for long-term storage; validate via circular dichroism (CD) spectroscopy.
- Adjuvant selection : Compare Montanide ISA-51 vs. Toll-like receptor agonists (e.g., Poly-ICLC) using dendritic cell maturation assays .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance lymph node delivery; characterize using dynamic light scattering (DLS) and in vivo imaging .
- Controlled release : In vitro dissolution testing under physiological pH (7.4) and temperature (37°C) .
Data Presentation and Reproducibility Guidelines
- Raw data : Deposit in repositories like Figshare or Zenodo, adhering to FAIR principles .
- Tables/Figures : Use ANOVA results for multi-group comparisons (include F-statistics and degrees of freedom). For survival curves, report HRs with 95% confidence intervals .
- Reproducibility : Follow STROBE or CONSORT checklists for clinical/preclinical studies, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
